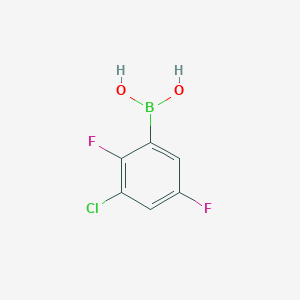

3-Chloro-2,5-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTTZXXILONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Chloro-2,5-difluorophenylboronic Acid

Introduction: The Strategic Importance of a Fluorinated Boronic Acid

3-Chloro-2,5-difluorophenylboronic acid is a specialized arylboronic acid that has garnered significant interest within the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The incorporation of chlorine and fluorine atoms onto the phenyl ring imparts unique electronic properties and enhances the lipophilicity and metabolic stability of target molecules, which are highly desirable traits in modern drug discovery.[2] As researchers and drug development professionals increasingly utilize this reagent to construct complex molecular architectures, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount. This guide provides an in-depth analysis of the material's properties, outlines detailed procedures for safe handling, and discusses its application context to ensure both scientific success and laboratory safety.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1015393-27-5 | N/A |

| Molecular Formula | C₆H₄BCl₂O₂ | N/A |

| Molecular Weight | 192.36 g/mol | N/A |

| Appearance | White to off-white powder/solid | |

| Melting Point | Not definitively established, varies by purity |

Note: This compound may exist in equilibrium with its anhydride form.[3]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that necessitate careful handling.[3]

GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from TCI Chemicals and Fisher Scientific Safety Data Sheets.[3][4]

Warning Signal Word: Warning[3]

Summary of Hazards:

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3]

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage if not promptly addressed.[3][5]

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[5][6]

-

Ingestion: While specific data is limited, ingestion may be harmful.[4]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks identified in the hazard assessment.

Hierarchy of Controls

The primary approach to safety is to minimize exposure through engineering controls. Personal protective equipment serves as the final, critical line of defense.

Caption: Workflow for establishing a safe handling environment.

Recommended PPE

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Proper glove removal technique (without touching the outer surface) must be used to avoid contamination. |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles (EN 166 compliant) | Protects against airborne dust particles and splashes, preventing serious eye irritation.[5][6] |

| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |

| Respiratory Protection | NIOSH/MSHA approved respirator (if dust is generated) | To be used if engineering controls are insufficient to maintain exposure below permissible limits or when handling large quantities.[6] |

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for mitigating risks during the entire lifecycle of the chemical in the laboratory.

Handling Protocol

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]

-

Ventilation: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]

-

Dispensing: Avoid creating dust when weighing or transferring the material.[3] Use non-sparking tools to prevent ignition sources.[9]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in the handling area.[10]

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]

Storage Protocol

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend refrigeration to maintain product quality.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

-

Moisture: Protect from moisture, as boronic acids can undergo dehydration to form boroxines (anhydrides).[10]

Waste Disposal

-

Procedure: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[3] This should be done through a licensed waste disposal company.[3]

-

Caution: Do not allow the product to enter drains or waterways.[3]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8] |

Accidental Release Measures (Spill Response)

The following decision tree outlines the protocol for managing a spill.

Caption: Decision tree for accidental spill response.

Application in Synthetic Chemistry: Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2] The electron-withdrawing nature of the halogen substituents can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions.[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The use of boronic acids in drug development continues to expand, with new methods making it possible to modify complex molecules at a late stage to improve efficacy or reduce side effects.[11][12]

Conclusion

This compound is an indispensable tool for the modern medicinal and materials chemist. Its potential for creating novel molecular entities is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to the safety protocols outlined in this guide, researchers can leverage its synthetic utility while maintaining the highest standards of laboratory safety. A proactive approach to risk assessment, engineering controls, and emergency preparedness is the cornerstone of responsible scientific innovation.

References

-

Safety Data Sheet for 3-Chloro-5-fluorophenylboronic Acid. TCI Chemicals.

-

Safety Data Sheet for 2,4-Difluorobenzeneboronic acid. Fisher Scientific.

-

Safety Data Sheet for 3-Chloro-2,5-difluoropyridine. Fisher Scientific.

-

Safety Data Sheet for 3-Chlorophenyl boronic acid. MedChemExpress.

-

Safety Data Sheet. MilliporeSigma.

-

3,5-Difluorophenylboronic acid Product Page. LookChem.

-

Safety Data Sheet. MilliporeSigma.

-

Safety Data Sheet. Fisher Scientific.

-

Safety Data Sheet for 3-Chloro-2,4-difluorophenylboronic acid. Combi-Blocks, Inc.

-

3,5-Difluorophenylboronic acid Product Page. Sigma-Aldrich.

-

A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. BenchChem.

-

Safety Data Sheet for 6,7-Dihydroxy-2-benzopyrone. Thermo Fisher Scientific.

-

Safety Data Sheet for DESMODUR BL 1265/1 MPA/X. Covestro.

-

New boron compounds pave the way for easier drug development. University of Gothenburg.

-

Safety Data Sheet for 3,5-Difluorophenylboronic acid. Fisher Scientific.

-

Safety Data Sheet for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. CymitQuimica.

- Safety Data Sheet.

-

3,5-Difluorophenylboronic acid Product Page. Chem-Impex.

-

Safety Data Sheet for 3,5-Difluorophenylboronic acid. Sigma-Aldrich.

-

Safety Data Sheet for 2,4-Difluorophenylboronic acid. Thermo Fisher Scientific.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (PMC).

-

The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings. Fluorine Notes.

-

Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Royal Society of Chemistry.

Sources

- 1. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. New boron compounds pave the way for easier drug development | University of Gothenburg [gu.se]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,5-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-2,5-difluorophenylboronic Acid

This compound is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The specific arrangement of the chloro and difluoro substituents on the phenyl ring imparts unique electronic and steric properties to molecules that incorporate this moiety. In drug discovery, the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The chlorine atom provides an additional site for chemical modification or can contribute to specific interactions with biological targets. As a boronic acid, this compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.

Plausible Synthetic Pathways: A Comparative Overview

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of this compound. Both routes utilize a common, commercially available starting material: 1-bromo-3-chloro-2,5-difluorobenzene. The key differentiation lies in the method of generating the reactive organometallic intermediate prior to borylation.

-

Lithiation-Borylation Pathway: This route involves a halogen-metal exchange to generate an aryllithium species, which then reacts with a boron electrophile.

-

Grignard Reaction Pathway: This classic organometallic approach utilizes magnesium metal to form a Grignard reagent, which is subsequently reacted with a borate ester.

The choice between these pathways often depends on factors such as available laboratory equipment, sensitivity of the reaction to trace impurities, and desired scale of the synthesis.

Pathway 1: The Lithiation-Borylation Approach

The lithiation-borylation of 1-bromo-3-chloro-2,5-difluorobenzene is a powerful and often high-yielding method for the synthesis of the target boronic acid. This pathway leverages the facile halogen-metal exchange of the aryl bromide with an organolithium reagent, followed by trapping of the resulting aryllithium with a trialkyl borate.

Causality Behind Experimental Choices

The regioselectivity of the lithiation is a critical consideration. In the starting material, 1-bromo-3-chloro-2,5-difluorobenzene, the bromine atom is the most labile halogen for exchange with an organolithium reagent. The fluorine atoms have a known ortho-directing effect in deprotonation reactions, but in a halogen-metal exchange scenario with a strong organolithium base like n-butyllithium, the bromo-lithium exchange is significantly faster than deprotonation or exchange of the other halogens.[1][2][3] The use of cryogenic temperatures (-78 °C) is essential to ensure the stability of the highly reactive aryllithium intermediate and to prevent unwanted side reactions, such as benzyne formation.[4]

Experimental Workflow: Lithiation-Borylation

Sources

- 1. scilit.com [scilit.com]

- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 3. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chimia.ch [chimia.ch]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Chloro-2,5-difluorophenylboronic Acid

Executive Summary

3-Chloro-2,5-difluorophenylboronic acid (CAS: 206659-78-9) represents a distinct class of "privileged scaffolds" in medicinal chemistry. The specific substitution pattern—an ortho-fluorine combined with a meta-chlorine—offers a unique vector for metabolic stability and lipophilicity modulation. However, this molecule presents a dichotomy in synthesis:

-

The Liability: The electron-withdrawing nature of the fluorine and chlorine substituents significantly increases the Lewis acidity of the boron center, accelerating hydrolytic protodeboronation (C-B bond cleavage) under basic conditions.

-

The Opportunity: The C-Cl bond at position 3 is chemically distinct from the C-B bond, allowing for chemoselective sequential couplings if the reaction conditions are precisely tuned.

This guide provides two validated protocols: one for chemoselective robustness (preserving the C-Cl handle) and one for high-efficiency coupling (for sterically demanding or deactivated partners).

Mechanistic Analysis & Critical Parameters

To successfully couple this substrate, one must understand the "Race Against Time" mechanism. The catalytic cycle (productive) competes directly with the protodeboronation pathway (destructive).

The Stability-Reactivity Paradox

Polyfluorinated boronic acids are prone to rapid protodeboronation in the presence of water and base. The mechanism proceeds via the formation of a boronate "ate" complex, which, due to the electron-poor ring, is sufficiently stabilized to undergo ipso-protonation by water.

-

Key Insight: The reaction rate of the Suzuki coupling (

) must exceed the rate of deboronation ( -

Ortho-Effect: The 2-Fluoro substituent creates a "zone of instability" by electronically activating the C-B bond while simultaneously providing steric resistance to the incoming Palladium catalyst.

Mechanistic Pathway Diagram

Figure 1: The catalytic cycle highlighting the critical branch point at the Boronate complex. Minimizing the residence time of the 'Ate' complex is crucial.

Experimental Protocols

Protocol A: Chemoselective Standard Coupling

Objective: Couple this compound with an Aryl Bromide (Ar-Br) while leaving the 3-Chloro substituent intact for future functionalization. Target Substrates: Aryl Bromides, Aryl Iodides.

Reagents & Conditions:

-

Catalyst:

(Robust, resists dehalogenation of the Cl-substituent). -

Base:

(Mild, minimizes deboronation compared to hydroxides). -

Solvent: 1,4-Dioxane / Water (4:1).

-

Temperature: 80°C.

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv) and this compound (1.2 equiv).

-

Catalyst Addition: Add

(3-5 mol%). -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). Crucial: Oxygen promotes homocoupling and catalyst death. -

Solvent Introduction: Inject degassed 1,4-Dioxane (concentration 0.2 M) and degassed 2M aqueous

(3.0 equiv). -

Reaction: Heat the mixture to 80°C with vigorous stirring.

-

Monitoring: Monitor by LC-MS after 2 hours. The reaction typically completes in 4-6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1]

Why this works:

Protocol B: High-Efficiency "Fast" Coupling

Objective: Couple with sterically hindered partners or deactivated Aryl Chlorides where Protocol A fails or deboronation is observed. Target Substrates: Aryl Chlorides, electron-rich Aryl Bromides, sterically crowded partners.

Reagents & Conditions:

-

Catalyst: SPhos Pd G2 or XPhos Pd G2 (Buchwald Precatalysts).

-

Base:

(Anhydrous or 0.5M solution). -

Solvent: THF / Water (10:1) or Toluene / Water (10:1).

-

Temperature: 40°C - 60°C (Lower temp enabled by active catalyst).

Step-by-Step Procedure:

-

Preparation: Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and SPhos Pd G2 (1-2 mol%).

-

Base Addition: Add finely ground

(2.0 equiv). -

Degassing: Evacuate/Refill with Argon (

). -

Solvent: Add degassed THF/Water mixture.

-

Reaction: Heat to 50°C.

-

Speed: These catalysts often drive conversion in < 1 hour.[2]

-

Workup: Standard aqueous workup.

Why this works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted boronic acids. The catalyst is so active that the cross-coupling rate (

Optimization & Troubleshooting Matrix

Use the following decision tree to select the optimal conditions for your specific substrate.

Figure 2: Decision matrix for selecting coupling conditions based on electrophile reactivity and chemoselectivity requirements.

Troubleshooting Table

| Observation | Diagnosis | Remediation |

| Low Yield + Ar-H formation | Protodeboronation | 1. Lower temperature.2. Switch to Protocol B (faster catalyst).3. Use anhydrous base ( |

| Homocoupling (Ar-Ar) | Oxygen contamination | 1. Degas solvents more rigorously (sparge with Ar for 15 min).2. Ensure Boronic Acid is not degraded (check NMR). |

| No Reaction (Ar-Cl) | Oxidative Addition failure | Switch to XPhos Pd G2 or BrettPhos Pd G2 . Increase Temp to 80°C (monitor deboronation). |

| Loss of 3-Cl substituent | Over-reaction | Switch to Protocol A ( |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Using 3-Chloro-2,5-difluorophenylboronic acid as a pharmaceutical intermediate

An Application Guide for the Strategic Use of 3-Chloro-2,5-difluorophenylboronic Acid in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] Halogenation can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing a compound's overall drug-like characteristics. This compound has emerged as a particularly valuable pharmaceutical intermediate due to its unique substitution pattern, which presents a versatile scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-O bond formation. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into troubleshooting and optimization.

Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Palladium-catalyzed Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals, particularly kinase inhibitors.[3][4] In this reaction, this compound serves as the nucleophilic organoboron partner, coupling with an aryl or heteroaryl halide (or triflate) to form a new carbon-carbon bond.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5]

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: General experimental workflow for cross-coupling reactions.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).

-

Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. [6]Oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The use of degassed solvents is critical to prevent catalyst oxidation.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours. [6]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [5]

Expert Insights & Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; poor quality boronic acid; non-optimal base or solvent. | Use a fresh batch of catalyst/ligand. Consider more robust boronic acid derivatives like pinacol esters or trifluoroborate salts. [6][7]Screen other bases (e.g., Cs₂CO₃) and solvents. |

| Protodeboronation | The boronic acid group is replaced by hydrogen. Can be caused by excessive heat or a very strong base. [6] | Ensure the reaction temperature is not too high. Use a milder base if possible. Ensure the reaction is performed under strictly inert conditions. |

| Homocoupling | The boronic acid couples with itself. | Use only a slight excess of the boronic acid (1.1-1.2 equiv). [6]Ensure efficient stirring to promote the desired cross-coupling. |

Core Application II: Chan-Lam C-O Coupling for Diaryl Ether Synthesis

The synthesis of diaryl ethers is crucial for accessing a class of compounds with significant biological activity. [8][9]The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful and often milder alternative to traditional methods, using a copper catalyst to couple phenols with boronic acids. [10][11]This reaction is highly valuable for late-stage functionalization due to its tolerance of a wide range of functional groups. [12]

Mechanism and Advantages

The Chan-Lam coupling typically proceeds at room temperature and is often tolerant of air and moisture, simplifying the experimental setup. The proposed mechanism involves the formation of a copper(II)-boronic acid complex, which then coordinates with the phenol. Reductive elimination from a Cu(III) intermediate is proposed to form the C-O bond and regenerate the active copper catalyst.

Caption: Simplified schematic of the Chan-Lam C-O coupling reaction.

Protocol 2: General Procedure for Chan-Lam Diaryl Ether Synthesis

This protocol describes a general method for the copper-catalyzed arylation of a phenol with this compound.

Materials & Reagents

| Reagent | M.W. | Stoichiometry | Purpose |

| Phenol | - | 1.0 equiv | Nucleophile |

| This compound | 192.36 | 1.5-2.0 equiv | Arylating agent |

| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 equiv | Catalyst |

| Triethylamine or Pyridine | - | 2.0 equiv | Base / Ligand |

| Dichloromethane (DCM) or Toluene | - | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine the phenol (1.0 equiv), this compound (1.5 equiv), and Copper(II) Acetate (1.0 equiv).

-

Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., triethylamine, 2.0 equiv).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere.

-

Monitoring: Monitor the reaction by TLC. These couplings are often complete within 12-24 hours.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the desired diaryl ether.

Conclusion

This compound is a potent and versatile intermediate for pharmaceutical research and development. Its utility in robust C-C and C-O bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex, highly functionalized molecules. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this key building block in the synthesis of novel therapeutic agents. Mastery of these techniques is essential for accelerating the drug discovery process.

References

- Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem.

- Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids - The Royal Society of Chemistry.

- Cas 156545-07-2,3,5-Difluorophenylboronic acid - LookChem.

- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.

- Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed.

- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI.

- 3,5-Difluorophenylboronic acid - Chem-Impex.

- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid - Benchchem.

- CAS No : 156545-07-2 | Product Name : 3,5-Difluorophenylboronic acid | Pharmaffiliates.

- Recent Advances in Diaryl Ether Synthesis - ResearchGate.

- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI.

- Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.

- The Suzuki Reaction - Andrew G Myers Research Group.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

Chan-Lam coupling reaction procedures with 3-Chloro-2,5-difluorophenylboronic acid

Application Note: Chan-Lam Coupling of 3-Chloro-2,5-difluorophenylboronic Acid

Executive Summary & Strategic Importance

This guide details the protocols for utilizing This compound (CAS: 2377610-17-6) in Copper-promoted oxidative cross-coupling reactions (Chan-Lam coupling).

In medicinal chemistry, this specific boronic acid is a high-value building block.[1] The 2,5-difluoro substitution pattern offers modulation of pKa and lipophilicity, while the 3-chloro substituent provides a handle for further functionalization (e.g., subsequent Buchwald-Hartwig or Suzuki couplings) or fills a specific hydrophobic pocket in protein targets.

Technical Challenge: Electron-deficient boronic acids, such as this compound, exhibit slower transmetallation rates compared to electron-rich analogues. Furthermore, the presence of multiple halogens increases the risk of protodeboronation (hydrolysis of the C-B bond) before the coupling can occur. The protocols below are engineered to mitigate these specific risks.

Mechanistic Insight & Reaction Logic

To successfully couple this substrate, one must understand the catalytic cycle's bottleneck.

-

Transmetallation (The Bottleneck): The copper(II) species must exchange a ligand for the aryl group from the boronic acid. Electron-withdrawing groups (F, Cl) on the boronic acid destabilize the transition state, making this step sluggish.

-

Oxidation: The resulting Cu(II)-aryl species must be oxidized to a high-energy Cu(III) species to facilitate reductive elimination.

-

Protodeboronation: If transmetallation is too slow, water (present as a byproduct or impurity) will hydrolyze the boronic acid to 1-chloro-2,5-difluorobenzene, killing the yield.

Key Success Factor: We utilize molecular sieves to manage water and ligand acceleration (using pyridine or bipyridine) to stabilize the copper intermediates.

Diagram 1: Chan-Lam Catalytic Cycle for Electron-Deficient Substrates

Caption: The catalytic cycle highlights the Transmetallation step as the critical bottleneck for electron-deficient boronic acids.

Experimental Protocols

Protocol A: N-Arylation of Amines (Anilines/Aliphatic)

Best for: Coupling this compound with primary/secondary amines.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Amine Substrate | 1.0 | Nucleophile |

| Boronic Acid | 2.0 | Electrophile (Excess required due to slow kinetics) |

| Cu(OAc)₂ | 1.0 | Stoichiometric oxidant/promoter (Recommended over catalytic for this substrate) |

| Pyridine | 2.0 | Base & Ligand (Stabilizes Cu-complex) |

| 4Å Molecular Sieves | 200 mg/mmol | Water Scavenger (CRITICAL) |

| DCM or DCE | 0.1 M | Solvent (Non-coordinating solvents preferred) |

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial and a magnetic stir bar. Allow to cool under a stream of dry nitrogen.

-

Solids Addition: Add Cu(OAc)₂ (1.0 equiv), this compound (2.0 equiv), and activated 4Å molecular sieves (powdered) to the vial.

-

Solvent & Base: Add anhydrous Dichloromethane (DCM). Add Pyridine (2.0 equiv) and the amine substrate (1.0 equiv).

-

Atmosphere: The reaction requires oxygen.

-

Standard: Attach a drying tube packed with CaCl₂.

-

Enhanced (Recommended): Purge the headspace with O₂ for 30 seconds, then seal with an O₂ balloon.

-

-

Reaction: Stir vigorously at room temperature (25°C) for 16–24 hours.

-

Note: If the amine is sterically hindered, heat to 40°C in DCE.

-

-

Workup: Dilute with EtOAc. Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: O-Arylation of Phenols

Best for: Ether synthesis. Phenols are less nucleophilic than amines, requiring stronger activation.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Phenol Substrate | 1.0 | Nucleophile |

| Boronic Acid | 2.0 | Electrophile |

| Cu(OAc)₂ | 1.0 | Promoter |

| Triethylamine (TEA) | 3.0 | Stronger base needed for phenol deprotonation |

| 4Å Molecular Sieves | 300 mg/mmol | Water Scavenger |

| DCM | 0.1 M | Solvent |

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried flask with activated 4Å molecular sieves, Cu(OAc)₂ (1.0 equiv), and the boronic acid (2.0 equiv).

-

Activation: Add the Phenol (1.0 equiv) and anhydrous DCM.

-

Base Addition: Add Triethylamine (3.0 equiv) slowly. The solution usually turns a deep blue/green, indicating formation of the active Cu-amine complex.

-

Reaction: Stir open to the air (with a drying tube) or under an O₂ balloon at Room Temperature for 24–48 hours.

-

Optimization: If conversion is <20% after 6 hours, add TEMPO (0.1 equiv) as a co-oxidant.

-

-

Workup: Filter through Celite. Wash with 0.5M NaOH (to remove unreacted phenol) and 1M HCl (to remove amine base).

Optimization & Troubleshooting Matrix

When working with poly-fluorinated boronic acids, standard conditions often yield <40%. Use this matrix to rescue stalled reactions.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst Deactivation | Switch to Cu(OTf)₂ (catalytic) with 2,2'-Bipyridine ligand. The bipyridine ligand creates a more electrophilic copper center, facilitating transmetallation with electron-poor boronic acids. |

| Protodeboronation (Ar-H formed) | Water Contamination | Double the amount of Molecular Sieves. Switch solvent to anhydrous Dioxane or Toluene and run at 80°C (anhydrous conditions are stricter here). |

| Blue solid precipitates | Inactive Copper Species | Add Myristic Acid (0.2 equiv) . This fatty acid improves the solubility of the copper intermediate in organic solvents. |

| Reaction stalls at 50% | Oxidant Depletion | Refill the O₂ balloon or switch to a pure O₂ atmosphere rather than open air. |

Experimental Workflow Diagram

Diagram 2: Decision Tree for Reaction Setup

Caption: Decision tree for selecting conditions and troubleshooting stalled reactions based on early-stage LCMS data.

References

-

Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933–2936.

-

Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937–2940.

-

Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.

-

Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, vol. 2011, no.[2] 06, 2011, pp. 829-856.

-

Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, vol. 139, no.[2] 13, 2017, pp. 4769–4779.[2]

Sources

Late-stage functionalization using 3-Chloro-2,5-difluorophenylboronic acid

Application Note: Strategic Incorporation of the 3-Chloro-2,5-difluorophenyl Moiety via Late-Stage Functionalization

Introduction: The Strategic Value of the Reagent

In modern medicinal chemistry, the 3-Chloro-2,5-difluorophenylboronic acid scaffold represents a high-value "linchpin" motif. It is not merely a pendant group but a strategic tool for Multi-Parameter Optimization (MPO).

-

Metabolic Blocking (2,5-Difluoro Pattern): The fluorine atoms at the 2 and 5 positions effectively block metabolic hot spots (specifically CYP450 oxidation) on the phenyl ring, extending the half-life (

) of the parent drug. -

Orthogonal Reactivity (3-Chloro Handle): Unlike the boronic acid moiety, the chlorine substituent is generally inert under standard Suzuki-Miyaura conditions. This allows for Sequential Functionalization : the boronic acid is used to attach the ring to the drug core, leaving the chlorine available for a subsequent cross-coupling (e.g., Buchwald-Hartwig amination) to introduce solubility-enhancing groups or explore vectors into new binding pockets.

-

Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the ring system and modulates the lipophilicity (LogD), often improving membrane permeability.

Mechanistic Insight & Challenges

The Core Challenge: Protodeboronation The primary failure mode when using 2,5-difluorophenylboronic acid is protodeboronation . The presence of fluorine atoms, particularly at the ortho (2-position), significantly increases the Lewis acidity of the boron center and stabilizes the transition state for hydrolytic cleavage of the C-B bond.

-

Mechanism: Base-catalyzed hydrolysis generates a boronate "ate" complex. In electron-deficient rings, this complex can undergo ipso-protonation, releasing the arene (1-chloro-2,5-difluorobenzene) and boric acid, rather than undergoing transmetallation with Palladium.

-

Mitigation Strategy: To favor the productive Suzuki cycle over the destructive protodeboronation pathway, one must accelerate transmetallation and minimize free water in the presence of strong bases.

Diagram 1: Competitive Pathways & Optimization Logic

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Success relies on accelerating the green pathway.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Attachment" Step)

Use this protocol to attach the 3-chloro-2,5-difluorophenyl moiety to a heteroaryl halide core.

Critical Parameters:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 . These precatalysts initiate rapidly and form electron-rich, bulky active species that accelerate oxidative addition and transmetallation, outcompeting protodeboronation.

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) . It provides a "buffered" basicity that is less aggressive than hydroxides or alkoxides regarding deboronation.

-

Solvent: THF/Water (10:1) or Dioxane (Anhydrous) . Minimizing water is crucial if the substrate is sensitive.

Step-by-Step Procedure:

-

Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under a stream of Argon.

-

Charging Solids: Add the following to the vial:

-

Heteroaryl Chloride/Bromide (Limiting Reagent): 1.0 equiv (e.g., 0.5 mmol)

-

This compound: 1.5 equiv (0.75 mmol)

-

XPhos Pd G3: 0.02 equiv (2 mol%)

-

K₃PO₄ (finely ground): 3.0 equiv (1.5 mmol)

-

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles). Inject degassed 1,4-Dioxane (5 mL) and degassed Water (0.5 mL) via syringe.

-

Note: For highly unstable substrates, omit water and use anhydrous Dioxane with CsF (2.0 equiv) as the activator.

-

-

Reaction: Heat the block to 80 °C for 4–16 hours. Vigorous stirring (800 rpm) is essential for biphasic mixtures.

-

Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Functionalization (The "Extension" Step)

Use this protocol to functionalize the remaining Chlorine handle (e.g., adding a solubilizing amine).

Chemistry: Buchwald-Hartwig Amination. Selectivity: The C-Cl bond is activated only after the Boronic acid is consumed in Step A.

Step-by-Step Procedure:

-

Charging: To a vial containing the Product from Protocol A (1.0 equiv), add:

-

Amine (e.g., Morpholine, Piperazine): 1.2–1.5 equiv.

-

BrettPhos Pd G3 : 0.05 equiv (5 mol%). Note: BrettPhos is specific for aryl chlorides.

-

NaOtBu (Sodium tert-butoxide): 2.0 equiv.

-

-

Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration) under Argon.

-

Reaction: Heat to 100 °C for 12 hours.

-

Workup: Standard aqueous extraction and purification.

Data Summary & Optimization Table

The following table summarizes expected yields based on catalyst/solvent combinations for this specific fluorinated boronic acid class.

| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 35-50% | Significant protodeboronation observed (Ar-H byproduct). |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 60-70% | Robust standard, but slow transmetallation allows some loss. |

| 3 | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 85-95% | Recommended. Bulky ligand accelerates coupling; phosphate minimizes hydrolysis. |

| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (Dry) | 80-90% | Excellent for sterically hindered coupling partners. |

Strategic Workflow Visualization

Diagram 2: The Orthogonal Functionalization Pipeline

Caption: Step-wise construction of complex drug molecules using the reagent's orthogonal reactivity handles.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

- Grounding: Defines the mechanism of protodeboronation in fluorin

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

- Grounding: Establishes the use of XPhos/SPhos systems to outcompete decomposition in polyfluorinated substr

-

Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

- Grounding: Provides the conceptual framework for orthogonal functionaliz

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320–330. Link

- Grounding: Validates the use of 2,5-difluoro substitution for metabolic stability and lipophilicity modul

Sources

Application and Protocol Guide: Efficient Synthesis of 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Importance of Pinacol Boronic Esters in Modern Drug Discovery

Boronic acids and their corresponding esters are foundational pillars in contemporary organic synthesis, largely due to their remarkable versatility. Among these, pinacol boronic esters have emerged as particularly valuable intermediates in the pharmaceutical and agrochemical industries. Their enhanced stability compared to free boronic acids simplifies handling and purification, while their reactivity profile makes them ideal partners in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures from readily available building blocks.

The specific target of this guide, 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the chloro and difluoro substituents on the phenyl ring provides a handle for further functionalization and significantly influences the electronic properties and metabolic stability of the final drug candidates. However, the synthesis of this and similar electron-deficient and sterically hindered arylboronic esters can present unique challenges, including the potential for undesired side reactions such as protodeboronation.[4][5]

This application note provides a comprehensive and field-proven protocol for the efficient preparation of 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 3-Chloro-2,5-difluorophenylboronic acid. We will delve into the mechanistic underpinnings of the esterification process, offer practical guidance for optimizing reaction conditions, and provide a detailed, step-by-step protocol suitable for both research and process development scales.

Mechanistic Rationale and Key Considerations

The conversion of a boronic acid to its pinacol ester is an equilibrium-driven process. The reaction involves the condensation of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), typically in the presence of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the product.

The Role of Reaction Parameters

Several factors can influence the efficiency and success of this transformation:

-

Solvent Choice: The selection of an appropriate solvent is critical. A solvent that facilitates the dissolution of both the boronic acid and pinacol, while also allowing for the efficient removal of water, is ideal. Common choices include aprotic solvents like ethyl acetate, toluene, or dichloromethane.

-

Dehydrating Agent: To shift the equilibrium towards the pinacol ester, the water generated during the reaction must be removed. This can be achieved by using a chemical dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, or by azeotropic distillation with a suitable solvent like toluene.

-

Temperature and Reaction Time: The reaction is typically conducted at room temperature or with gentle heating to accelerate the attainment of equilibrium. Reaction times can vary depending on the reactivity of the specific boronic acid and the chosen conditions. Monitoring the reaction progress by techniques such as TLC or LC-MS is recommended to determine the optimal reaction time.

-

Purity of Starting Materials: The purity of the this compound and pinacol is paramount. Impurities can lead to side reactions and complicate the purification of the final product.

Challenges Associated with Substituted Arylboronic Acids

Electron-deficient and sterically hindered arylboronic acids, such as the one discussed here, can be prone to protodeboronation, especially under harsh reaction conditions (e.g., high temperatures or the presence of strong acids or bases).[4][5] The protocol outlined in this guide is designed to be mild to minimize this undesired side reaction.

Experimental Protocol: Synthesis of 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This section provides a detailed, step-by-step procedure for the preparation of the target pinacol ester.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| This compound | ≥97% purity |

| Pinacol | ≥98% purity |

| Ethyl Acetate (EtOAc) | Anhydrous |

| Magnesium Sulfate (MgSO4) | Anhydrous |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Nitrogen or Argon inlet | For inert atmosphere |

| Rotary evaporator | For solvent removal |

| Filtration apparatus | Buchner funnel, filter paper |

| Standard laboratory glassware |

Step-by-Step Procedure

Figure 1: Experimental workflow for the synthesis of the pinacol ester.

Detailed Steps:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethyl acetate (approximately 10-15 mL per gram of boronic acid). Stir until the boronic acid is fully dissolved.

-

To the resulting solution, add pinacol (1.0-1.2 eq).

-

Finally, add anhydrous magnesium sulfate (1.5-2.0 eq) to the reaction mixture. The magnesium sulfate acts as a dehydrating agent to drive the reaction to completion.

-

-

Reaction:

-

Seal the flask and stir the suspension vigorously at room temperature (20-25 °C).

-

Monitor the progress of the reaction periodically (e.g., every hour) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the magnesium sulfate.

-

Wash the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be further dried under high vacuum to remove any residual solvent. The product is typically obtained as a white to off-white solid or a viscous oil.[6]

-

Characterization

The identity and purity of the synthesized pinacol ester should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (if solid): As an indicator of purity.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | >90% (based on literature for similar transformations)[7] |

| Purity | >95% (as determined by NMR or LC-MS) |

| Appearance | White to off-white solid or viscous oil |

Potential Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | - Insufficient reaction time- Ineffective water removal | - Extend the reaction time and continue monitoring.- Ensure anhydrous conditions and use a sufficient amount of fresh dehydrating agent. |

| Low Yield | - Protodeboronation- Mechanical losses during work-up | - Avoid excessive heating. Ensure the reaction is not overly acidic or basic.- Be meticulous during filtration and transfer steps. |

| Impure Product | - Impure starting materials- Side reactions | - Use high-purity starting materials.- If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., heptane) or by flash column chromatography on silica gel.[2] Note that prolonged exposure to silica gel can sometimes lead to hydrolysis of the pinacol ester.[2] |

The Broader Context: Miyaura Borylation as an Alternative Synthetic Route

While the direct esterification of the boronic acid is a straightforward approach, it is important for researchers to be aware of alternative synthetic strategies. The Miyaura borylation reaction provides a powerful method for the direct synthesis of aryl boronic esters from aryl halides.[3][8]

Figure 2: General scheme of the Miyaura borylation reaction.

This palladium-catalyzed cross-coupling reaction offers several advantages, including:

-

Good Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups.[8]

-

Direct Access from Halides: It allows for the synthesis of boronic esters directly from readily available aryl halides, bypassing the need to first prepare the corresponding boronic acid.

However, the direct esterification method described in this protocol is often more atom-economical and avoids the use of expensive and potentially contaminating palladium catalysts. The choice of synthetic route will ultimately depend on the availability of starting materials, cost considerations, and the specific requirements of the research or development project.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the preparation of 2-(3-Chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can consistently obtain high yields of this valuable building block. The discussion of potential challenges and alternative synthetic routes further equips scientists with the knowledge to troubleshoot and adapt their synthetic strategies as needed.

References

-

Zhang, L., & Jiao, L. (2019). A diboron/methoxide/pyridine reaction system enables a photoactivation of an in situ generated super electron donor for an efficient, transition-metal-free borylation of unactivated aryl chlorides. Journal of the American Chemical Society, 141(23), 9124-9128. [Link]

-

Wang, L., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(32), 5538-5541. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

- Oppenheimer, J. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. U.S.

-

Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 896-899. [Link]

-

Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1345. [Link]

- Dow AgroSciences LLC. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

-

Scott, J. S., & Williams, J. M. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 23(15), 5891-5895. [Link]

-

Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

-

Silva, F. C., et al. (2021). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. ChemistryOpen, 10(5), 537-553. [Link]

-

Pye, D. R., & Taylor, R. J. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 54(38), 11213-11217. [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Oppenheimer, J. (2014). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

-

Sussex Drug Discovery Centre. (2013, January 21). pinacol boronate ester. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678-8688. [Link]

-

May, J. A., & Davis, T. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1271-1283. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

Sources

- 1. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with sterically hindered substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, when one or both coupling partners possess significant steric bulk, particularly ortho-substituents, the reaction can become sluggish or fail entirely. This is due to the difficulty in bringing the bulky partners together in the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a sterically hindered boronic acid is giving low to no yield. What are the most critical parameters to investigate first?

When facing a low-yielding Suzuki coupling with sterically demanding substrates, the primary factors to scrutinize are the ligand , catalyst , and base .

-

Ligand Selection: The choice of phosphine ligand is paramount. For sterically hindered couplings, bulky and electron-rich ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[1] Ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) are excellent starting points.[1] These ligands create a sterically demanding environment around the palladium center, which can promote the desired bond formation.

-

Catalyst System: Ensure your palladium source is active. An old or degraded palladium source can be a simple reason for failure.[1] Consider using a pre-catalyst, such as a Buchwald-type pre-catalyst, which can be more efficient at generating the active Pd(0) species in situ.[1] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state.[2]

-

Base Selection: The base plays a crucial role in the transmetalation step and its effectiveness is often solvent-dependent.[1][3] For sensitive or sterically hindered substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases such as NaOH or KOtBu to minimize side reactions.[1] The physical state of the base also matters; ensure it is finely powdered and dry for optimal reactivity.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification. This is often caused by the presence of oxygen or an excess of Pd(II) species.[2]

-

Rigorous Degassing: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2] Therefore, ensuring your reaction mixture and solvents are thoroughly degassed is critical.[1] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling.[2] If you use a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ, a process that can sometimes lead to the consumption of the boronic acid and promote homocoupling.[2]

-

Control Boronic Acid Concentration: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1] Alternatively, using a more stable boronic acid derivative, like a trifluoroborate salt or a MIDA boronate, allows for the slow release of the boronic acid into the reaction, which can also suppress homocoupling.[2][4]

Q3: Protodeboronation is a major side reaction in my coupling. What are the causes and how can I minimize it?

Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing your yield.[1] This is a common issue, especially with electron-rich or sterically hindered boronic acids.

-

Milder Reaction Conditions: Using lower temperatures and a weaker base can often reduce the rate of protodeboronation.[1]

-

Anhydrous Conditions: While many Suzuki couplings tolerate water, in cases of severe protodeboronation, switching to anhydrous conditions with a non-aqueous base like K₃PO₄ or Cs₂CO₃ can be beneficial.[5][6]

-

Boronic Acid Stability: Consider using more stable boronic acid derivatives. Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more resistant to protodeboronation than the corresponding boronic acids.[4][7]

Q4: My aryl halide is undergoing dehalogenation. What is the cause and what is the solution?

Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This side reaction occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[2]

-

Choice of Base and Solvent: Potential hydride sources can include amine bases or alcohol solvents.[2][7] If dehalogenation is a significant problem, consider switching to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and an aprotic solvent such as toluene, dioxane, or THF.[1][3]

Troubleshooting Guide

| Symptom | Potential Cause(s) | Recommended Action(s) |

| No Reaction / Low Conversion | 1. Inactive Catalyst2. Inappropriate Ligand3. Ineffective Base4. Suboptimal Solvent5. Low Reaction Temperature | 1. Use a fresh palladium source or a more active pre-catalyst.[1] Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[1]2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry.[1]4. Try different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, often with water).[1][3] Ensure solvents are rigorously degassed.[1]5. Cautiously increase the reaction temperature.[2] |

| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of Pd(II) Pre-catalyst3. High Concentration of Boronic Acid | 1. Improve degassing procedure (freeze-pump-thaw or sparging with inert gas).[2]2. Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]3. Consider slow addition of the boronic acid or use a more stable derivative (trifluoroborate salt, MIDA boronate).[1][2] |

| Significant Protodeboronation | 1. Harsh Reaction Conditions2. Presence of Protic Sources3. Unstable Boronic Acid | 1. Lower the reaction temperature and/or use a weaker base.[1]2. Switch to anhydrous conditions with a non-aqueous base.[5][6]3. Use a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.[4][7] |

| Significant Dehalogenation of Aryl Halide | 1. Presence of Hydride Sources | 1. Avoid amine bases and alcohol solvents. Switch to a carbonate or phosphate base and an aprotic solvent.[2][7] |

Experimental Protocols

General Procedure for a Screening Experiment

This protocol provides a starting point for optimizing a challenging Suzuki coupling. It is recommended to run a series of parallel reactions to screen different ligands, bases, and solvents.

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), sterically hindered boronic acid (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

-

Add the palladium catalyst/ligand solution (typically 1-3 mol% Pd) to the Schlenk flask via syringe.

-

Add the degassed solvent (to make a final concentration of ~0.1-0.2 M) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Suzuki Coupling Catalytic Cycle and Troubleshooting

A clear understanding of the catalytic cycle is essential for effective troubleshooting.

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points for sterically hindered substrates.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Hes-so, A. H. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

-

PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

-

WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Synfacts. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

PMC. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. reddit.com [reddit.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

Improving solubility of 3-Chloro-2,5-difluorophenylboronic acid in aqueous media

Executive Summary

Compound: 3-Chloro-2,5-difluorophenylboronic acid (CAS: 2377610-17-6) Challenge: High lipophilicity due to halogenation and potential instability (protodeboronation) in aqueous base. Solution: A dual-strategy approach utilizing pH-controlled ionization and organic co-solvent systems to balance solubility with chemical stability.

Module 1: The Solubility-Stability Paradox

Q: Why is this compound so difficult to dissolve in neutral water?

A: Two factors work against you: Lipophilicity and Ionization State .

-

Halogen Effect: The chlorine and two fluorine atoms significantly increase the lipophilicity (LogP) of the phenyl ring compared to unsubstituted phenylboronic acid, making the neutral molecule poorly soluble in water.

-

pKa Mismatch: Boronic acids behave as Lewis acids. In neutral water (pH 7), this compound exists predominantly in its neutral, trigonal form (

), which is the least soluble species. To dissolve it, you must shift the equilibrium toward the tetrahedral boronate anion (

Q: Can I just add strong base (NaOH) to dissolve it?

A: Proceed with extreme caution. While high pH (pH > 10) will instantly dissolve the compound by fully ionizing it, electron-deficient boronic acids (like fluorinated aryls) are highly susceptible to protodeboronation (C-B bond cleavage) in strong aqueous base.

The Mechanism: The electron-withdrawing halogens (F, Cl) stabilize the intermediate anion formed after the boron group leaves, accelerating decomposition into 1-chloro-2,5-difluorobenzene and boric acid.

Visualization: The Solubility vs. Stability Equilibrium

The following diagram illustrates the critical balance required between ionization (solubility) and degradation.

Figure 1: The equilibrium shifts towards the soluble anion at higher pH, but excessive alkalinity risks irreversible decomposition.

Module 2: Co-solvent Optimization Strategies

Q: What is the best solvent system for stock solutions?

A: Do not attempt to make aqueous stock solutions. Prepare high-concentration stocks in organic solvents that are water-miscible.

| Solvent | Compatibility | Notes |

| DMSO | Excellent | Best for biological assays. Stable stocks (100 mM). High boiling point makes removal difficult in synthesis. |